N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has shown promising results in cancer research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
FIIN-3 inhibits the activity of FGFR1-4 by binding to the ATP-binding pocket of the receptor tyrosine kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. Additionally, FIIN-3 has been found to induce apoptosis in NSCLC cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
FIIN-3 has been found to have minimal toxicity in normal cells and tissues, making it a potentially safe and effective cancer therapy. The compound has been shown to inhibit tumor growth and metastasis in various cancer types, including NSCLC, breast cancer, and gastric cancer. Additionally, FIIN-3 has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FIIN-3 has several advantages for lab experiments, including its high potency, selectivity, and specificity for FGFR1-4. However, the compound has limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the use of FIIN-3 in clinical trials may be limited by its potential off-target effects and the development of resistance in cancer cells.
Orientations Futures
For FIIN-3 research include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other cancer drugs, and the exploration of its therapeutic potential in other cancer types. Additionally, the use of FIIN-3 in clinical trials and its potential for FDA approval will be important areas of research in the future.
Conclusion:
FIIN-3 is a promising small molecule inhibitor that has shown potential in cancer research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment. Future research will focus on developing more potent and selective inhibitors, investigating its potential use in combination therapy, and exploring its therapeutic potential in other cancer types.
Applications De Recherche Scientifique
FIIN-3 has shown promising results in cancer research, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound has been found to inhibit the activity of FGFR1-4, which are overexpressed in NSCLC. In preclinical studies, FIIN-3 has been shown to inhibit the growth of NSCLC cells and suppress tumor growth in mouse models. Additionally, FIIN-3 has been found to sensitize NSCLC cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-17-4-2-5-18(13-17)29-14-21(25)23-16-8-7-15-9-10-24(19(15)12-16)22(26)20-6-3-11-28-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISQTARFTNPNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.